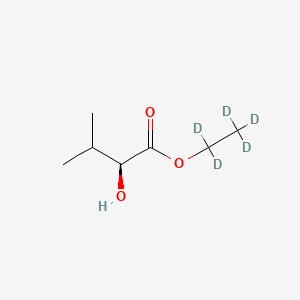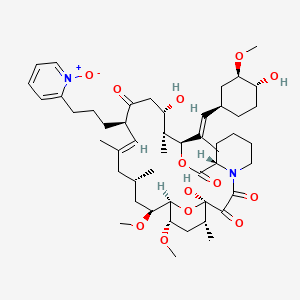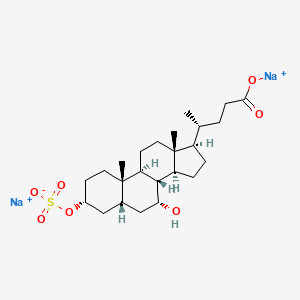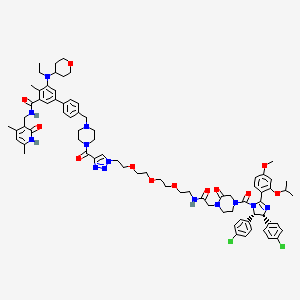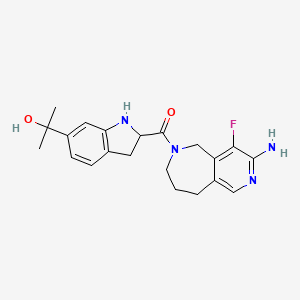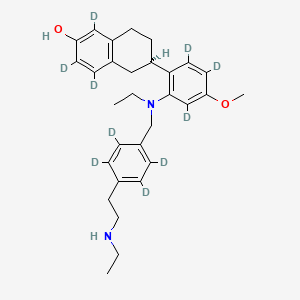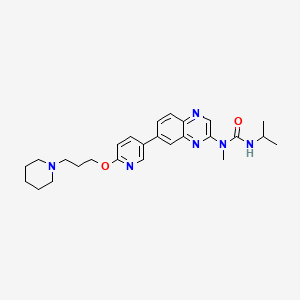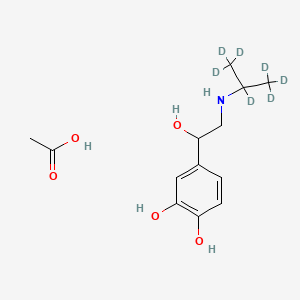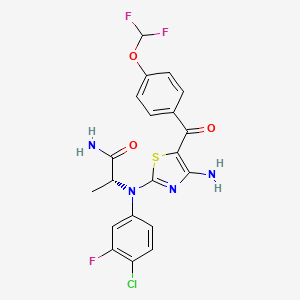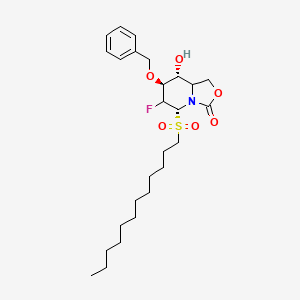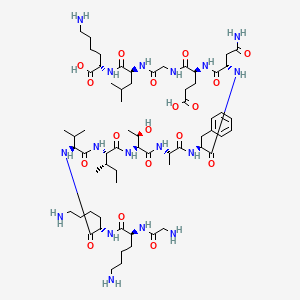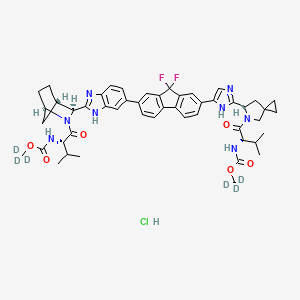
Ledipasvir-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ledipasvir-d6 (hydrochloride) is a deuterated form of Ledipasvir, which is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in pharmacokinetic studies. Ledipasvir-d6 (hydrochloride) is an inhibitor of the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
Méthodes De Préparation
The synthesis of Ledipasvir-d6 (hydrochloride) involves the incorporation of deuterium into the Ledipasvir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .
Industrial production methods for Ledipasvir-d6 (hydrochloride) are similar to those used for Ledipasvir, with additional steps to incorporate deuterium. These methods include large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Ledipasvir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ledipasvir-d6 (hydrochloride) may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Ledipasvir-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Development: Researchers use Ledipasvir-d6 (hydrochloride) to study the efficacy and safety of new antiviral therapies, as well as to understand the mechanisms of drug resistance.
Biological Research: The compound is used to investigate the molecular mechanisms of HCV replication and the role of NS5A in viral assembly.
Industrial Applications: Ledipasvir-d6 (hydrochloride) is used in the development of diagnostic tools and assays for detecting HCV infection .
Mécanisme D'action
Ledipasvir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A). NS5A is a phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions. By binding to NS5A, Ledipasvir-d6 (hydrochloride) prevents the hyperphosphorylation of the protein, thereby inhibiting viral replication and reducing the production of infectious virions .
Comparaison Avec Des Composés Similaires
Ledipasvir-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ledipasvir: The non-deuterated form of Ledipasvir-d6, used in combination with sofosbuvir for the treatment of HCV infection.
Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase, often used in combination with Ledipasvir.
Daclatasvir: An HCV NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for the treatment of HCV infection.
The deuterium labeling in Ledipasvir-d6 (hydrochloride) provides advantages in pharmacokinetic studies, as it allows for more precise tracking and analysis of the compound in biological systems .
Propriétés
Formule moléculaire |
C49H55ClF2N8O6 |
|---|---|
Poids moléculaire |
931.5 g/mol |
Nom IUPAC |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3; |
Clé InChI |
DDPFJRIMZUVTQU-VAOGAQJGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


